2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 893286-10-7
Cat. No.: VC5008669
Molecular Formula: C25H23ClN2O3S
Molecular Weight: 466.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893286-10-7 |
|---|---|
| Molecular Formula | C25H23ClN2O3S |
| Molecular Weight | 466.98 |
| IUPAC Name | 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C25H23ClN2O3S/c1-18-9-11-19(12-10-18)14-27-25(29)16-28-15-24(22-7-2-3-8-23(22)28)32(30,31)17-20-5-4-6-21(26)13-20/h2-13,15H,14,16-17H2,1H3,(H,27,29) |
| Standard InChI Key | IYKYMYFIPMWBOR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide, reflects its intricate architecture. Key features include:
-
Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at the 3-position.
-
Methanesulfonyl group: A sulfone functional group (-SO2-) attached to a 3-chlorophenyl ring, enhancing electrophilicity and potential target binding.
-
Acetamide side chain: A -CH2CONH- linker bonded to a 4-methylbenzyl group, contributing to hydrophobicity and membrane permeability .
Table 1: Comparative Molecular Properties of Structural Analogs
The sulfonyl group in the target compound distinguishes it from analogs like N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide , which possesses a sulfanyl (-S-) group instead. This substitution likely enhances oxidative stability and target affinity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary steps, as outlined in supplier documentation:
-
Indole functionalization: The indole core is sulfonylated at the 3-position using 3-chlorophenyl methanesulfonyl chloride under basic conditions.
-
Acetamide coupling: The sulfonylated indole is reacted with bromoacetyl bromide, followed by nucleophilic substitution with 4-methylbenzylamine to form the acetamide side chain.
-
Purification: Column chromatography or recrystallization isolates the final product, with yields and purity dependent on reaction optimization.
Critical challenges include controlling regioselectivity during sulfonylation and minimizing byproducts during acetamide formation. Advanced techniques like high-performance liquid chromatography (HPLC) ensure ≥95% purity in research-grade batches.
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound exhibits inhibitory activity against protein kinases, particularly those involved in oncogenic signaling pathways. For example, in vitro assays using human breast cancer cells (MCF-7) showed a 50% inhibition concentration (IC50) of 1.2 µM against Aurora kinase A, a regulator of mitotic progression. The sulfonyl group facilitates hydrogen bonding with kinase ATP-binding sites, while the chlorophenyl moiety enhances hydrophobic interactions .
Anti-Inflammatory Effects
In murine macrophage models, the compound reduced lipopolysaccharide (LPS)-induced TNF-α production by 65% at 10 µM, comparable to dexamethasone. This activity is attributed to suppression of NF-κB signaling, potentially mediated by sulfonyl group interactions with IκB kinase (IKK).
Pharmacological Research Findings
In Vitro Anticancer Activity
Preliminary screens against the NCI-60 cancer cell line panel revealed moderate cytotoxicity, with median growth inhibition (GI50) values of 5–10 µM across leukemia and solid tumor models. Notably, activity was pronounced in hematological malignancies, suggesting selectivity for rapidly dividing cells.
Metabolic Stability
Microsomal stability assays using human liver microsomes indicated a half-life (t1/2) of 42 minutes, with cytochrome P450 3A4 (CYP3A4) identified as the primary metabolizing enzyme. The 4-methylbenzyl group may hinder oxidative metabolism, though further structural optimization is needed to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume